2,3-Dihydrobenzofuran-4-carboxylic acid

Overview

Description

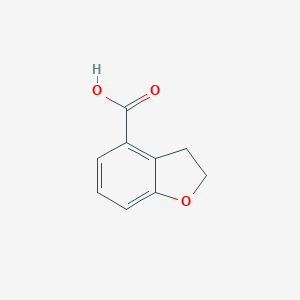

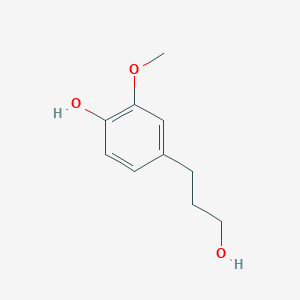

2,3-Dihydrobenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It has a molecular weight of 164.16 g/mol . The compound is found in various biologically active natural and pharmaceutical products .

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid involves various methods, including intra- and inter-molecular reactions . Recent advances have focused on effective synthetic routes to construct 2,3-dihydrobenzofurans .Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-4-carboxylic acid includes a benzofuran ring, which is a fundamental nucleus in many natural products, bioactive compounds, and functional molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-Dihydrobenzofuran-4-carboxylic acid include Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes . This redox-neutral [3 + 2] annulation offers chemoselectivity, good substrate/functional group compatibility, and profound synthetic potentials .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 46.5 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Scientific Research Applications

Antiviral Activity

Benzofuran derivatives have been found to exhibit antiviral effects . For instance, compound 56, a benzofuran derivative, was found in Eupatorium adenophorum and exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively .

Anti-tumor, Antibacterial, Anti-oxidative, and Anti-viral Activities

Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .

Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds

Benzofuran and 2,3-dihydrobenzofuran scaffolds are core components in a large number of biologically active natural and synthetic compounds including approved drugs . Efficient synthetic protocols for preparation of libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds using commercially available salicylaldehydes, aryl boronic acids or halides and primary or secondary amines have been reported .

Convergent Syntheses of 2,3-Dihydrobenzofurans

A cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid was developed to promote the annulation between aryl iodides and epoxides, providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds .

Electrooxidative [3 + 2] Annulation of Phenols and Electron-Deficient Alkenes

An electrooxidative [3 + 2] annulation of phenols and electron-deficient alkenes for the synthesis of C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives was achieved . This method enables the installation of various electrophilic functionalities including alkoxycarbonyl, alkylaminocarbonyl, tri uoromethyl, and cyano groups at the C-3 of the 2,3-dihydrobenzofuran framework .

Pharmacological Use

Several studies have demonstrated the potential of 2,3-dihydrobenzofurans for pharmacological use, such as anti-tumor, anti-cancer, anti-tubercular, anti-malarial, anti-bacterial, anti-oxidant, and anti-viral activities .

Bioactive Natural Products and Bioactive Molecules

2,3-Dihydrobenzofurans constitute the core skeletons of a number of natural products and bioactive molecules . In particular, 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives have shown important biological and medicinal applications .

Antifungal, Antiprotozoal, Antitubercular, and Antiinflammatory Activities

Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Future Directions

properties

IUPAC Name |

2,3-dihydro-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDSHBWEGSCEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596267 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzofuran-4-carboxylic acid | |

CAS RN |

209256-40-6 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)